4-Benzyloxyphenylhydrazine
Description
Significance of Arylhydrazines as Building Blocks in Organic Synthesis
Arylhydrazines are a particularly important class of hydrazine (B178648) derivatives that have found extensive use in organic synthesis. These compounds are highly valued as precursors for a wide array of biologically active molecules. nih.govrsc.org Their utility is demonstrated in the synthesis of various heterocyclic systems, including indoles, indazoles, pyrazoles, and quinazolines. nih.govrsc.org The Fischer indole (B1671886) synthesis, a classic reaction discovered in 1883, utilizes arylhydrazines and carbonyl compounds to form the indole ring, a core structure in many pharmaceuticals and natural products. chemicalbook.com
In recent years, arylhydrazines have also gained considerable attention as environmentally friendly arylating agents in cross-coupling reactions. nih.govchemrevlett.com Their C-N bond can be cleaved in oxidative cross-coupling reactions, where they serve as effective coupling partners for forming new carbon-carbon and carbon-heteroatom bonds. nih.govorganic-chemistry.org A significant advantage of using arylhydrazines in these reactions is that the by-products are typically nitrogen gas and water, which are non-toxic and environmentally benign. chemrevlett.com This positions arylhydrazines as sustainable alternatives to traditional arylating agents like aryl halides or boronic acids, which can generate hazardous waste. chemrevlett.com
Overview of Hydrazine Derivatives in Heterocyclic Synthesis
Hydrazine and its derivatives are fundamental building blocks for the synthesis of a vast number of heterocyclic compounds. wikidoc.orgresearchgate.net Being bifunctional, with two nucleophilic amine groups, hydrazine can react with various difunctional electrophiles to form cyclic structures. wikidoc.org This reactivity is the basis for creating numerous five- and six-membered heterocyclic rings, as well as larger ring systems. clockss.org
The condensation reaction between hydrazines and compounds containing two electrophilic centers is a common and powerful strategy. For instance, the reaction of hydrazine with β-dicarbonyl compounds like 2,4-pentanedione yields pyrazole (B372694) derivatives. wikidoc.orgclockss.org Similarly, reactions with 1,3-dicarbonyls, α,β-unsaturated carbonyl compounds, and γ-keto acids are employed to construct pyridazines, pyrazolines, and other important heterocyclic cores. The versatility of this approach is enhanced by the use of substituted hydrazines, which allows for the introduction of various functional groups onto the resulting heterocyclic ring. clockss.org The synthesis of heterocyclic hydrazine derivatives can be achieved through several strategies, including N-N bond formation on a cyclic amine or the construction of the ring system from an existing hydrazine fragment. ut.ee
Table 1: Examples of Heterocyclic Compounds Synthesized from Hydrazine Derivatives
| Reactant Type | Resulting Heterocycle |
|---|---|
| β-Dicarbonyl Compounds (e.g., 2,4-pentanedione) | Pyrazoles wikidoc.orgclockss.org |
| Imides (Einhorn-Brunner reaction) | Triazoles wikidoc.org |
| 3-Oxonitriles | Aminopyrazoles clockss.org |
| Ketones/Aldehydes (Fischer Synthesis) | Indoles chemicalbook.com |
| Dihalides | N-Aminopyrrolidines, N-Aminopiperidines ut.ee |
Contextualization of 4-Benzyloxyphenylhydrazine within the Scope of Substituted Phenylhydrazines
Within the broad family of arylhydrazines, substituted phenylhydrazines offer a tailored approach to synthesis, where substituents on the phenyl ring can modulate the reactivity and properties of the molecule. This compound is a prime example of such a functionalized building block. It is characterized by a phenylhydrazine (B124118) core substituted at the para-position with a benzyloxy group (-OCH₂C₆H₅).
This substitution has several important implications. The benzyloxy group is relatively bulky and can influence the steric course of reactions. Electronically, the oxygen atom can donate electron density to the aromatic ring, affecting the nucleophilicity of the hydrazine moiety. Furthermore, the benzyl (B1604629) group can be cleaved under specific conditions, providing a synthetic handle for further transformations.
This compound is primarily used as a synthetic intermediate in the preparation of more complex molecules, particularly pharmaceuticals and other biologically active compounds. chemimpex.comgoogle.com Its structure makes it a valuable precursor for creating specific hydrazone derivatives and heterocyclic structures. chemimpex.com For example, it serves as a key intermediate in the synthesis of various pharmaceuticals, including those with anti-cancer properties. chemimpex.com
The synthesis of its hydrochloride salt typically involves the diazotization of 4-benzyloxyaniline with sodium nitrite (B80452) in hydrochloric acid, followed by reduction of the resulting diazonium salt, often with tin(II) chloride. chemicalbook.com This process yields the target compound, which can then be used in subsequent synthetic steps, such as the construction of indole rings or other heterocyclic systems.
Table 2: Chemical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | (4-(phenylmethoxy)phenyl)hydrazine nih.gov |
| Molecular Formula | C₁₃H₁₄N₂O nih.gov |
| Molecular Weight | 214.26 g/mol nih.gov |
| CAS Number | 51145-58-5 nih.gov |
| Appearance | Cream to brown fluffy powder |
| Melting Point | 187-189°C (hydrochloride salt) |
Compound Index
Table 3: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| 2,4-pentanedione |
| 4-Benzyloxyaniline |
| This compound |
| This compound hydrochloride |
| N-Aminopiperidine |
| N-Aminopyrrolidine |
| Aryl boronic acids |
| Aryl halides |
| Hydrazine |
| Indole |
| Indazole |
| Phenylhydrazine |
| Pyrazole |
| Pyrazoline |
| Pyridazine |
| Quinazoline (B50416) |
| Sodium nitrite |
| Tin(II) chloride |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-phenylmethoxyphenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c14-15-12-6-8-13(9-7-12)16-10-11-4-2-1-3-5-11/h1-9,15H,10,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFZKWTITXBRSPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901295601 | |
| Record name | [4-(Phenylmethoxy)phenyl]hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901295601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51145-58-5 | |
| Record name | [4-(Phenylmethoxy)phenyl]hydrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51145-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(Phenylmethoxy)phenyl]hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901295601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Benzyloxyphenylhydrazine
Established Synthetic Pathways
Established methods for the synthesis of 4-Benzyloxyphenylhydrazine are well-documented and widely used in laboratory and industrial settings. These pathways are favored for their reliability and yield.
Diazotization-Reduction Approaches
A common and effective strategy for synthesizing this compound involves the diazotization of a primary aromatic amine followed by a reduction step.
This classical method begins with the diazotization of 4-benzyloxyaniline hydrochloride. prepchem.com The reaction is typically carried out in an acidic medium, such as hydrochloric acid, at low temperatures (around 0°C) using sodium nitrite (B80452) to generate the diazonium salt intermediate. chemicalbook.comorganic-chemistry.org This intermediate is then reduced, commonly with stannous chloride (SnCl2), to yield this compound hydrochloride. prepchem.comchemicalbook.combyjus.com
A detailed procedure involves suspending 4-benzyloxyaniline hydrochloride in a mixture of concentrated hydrochloric acid, water, and ice. A solution of sodium nitrite is then added dropwise while maintaining a temperature of -10°C to 0°C. chemicalbook.com Following the diazotization, a solution of stannous chloride in concentrated hydrochloric acid is added to reduce the diazonium salt. chemicalbook.com The resulting this compound hydrochloride precipitates as a solid and can be isolated by filtration. prepchem.comchemicalbook.com One specific protocol reports a high yield of 96%. chemicalbook.com
Strict temperature control and precise stoichiometry are crucial for optimizing the yield and purity of the final product.
Reaction Conditions for Synthesis from 4-Benzyloxyaniline Hydrochloride
| Parameter | Value | Reference |
|---|---|---|
| Starting Material | 4-Benzyloxyaniline hydrochloride | prepchem.comchemicalbook.com |
| Reagents | Sodium nitrite, Stannous chloride, Hydrochloric acid | prepchem.comchemicalbook.com |
| Temperature | 0°C | prepchem.comchemicalbook.com |
| Reaction Time | 1.5 hours (0.5h for diazotization, 1h for reduction) | chemicalbook.com |
An alternative route starts with 4-benzyloxynitrobenzene. vanderbilt.edugoogle.com This precursor is first reduced to form 4-benzyloxyaniline. google.comsemanticscholar.org A common method for this reduction is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst. Another approach involves using stannous chloride under acidic conditions. semanticscholar.org A patent describes a process where 4-nitrophenol (B140041) is first subjected to a benzyloxy reaction to produce 4-benzyloxynitrobenzene, which is then reduced to 4-benzyloxyaniline and subsequently converted to the hydrochloride salt. google.com Once 4-benzyloxyaniline is obtained, it can be converted to this compound using the diazotization-reduction sequence described previously (Section 2.1.1.1). vanderbilt.edu
Methods for the Reduction of 4-Benzyloxynitrobenzene to 4-Benzyloxyaniline
| Method | Reagents/Catalyst | Conditions | Yield | Reference |
|---|---|---|---|---|
| Catalytic Hydrogenation | H₂, 10% Pd/C | 55–65°C, 2–3 MPa | 87.5–88.2% | |
| Stannous Chloride Reduction | SnCl₂, Acidic aqueous ethanol (B145695) | - | Excellent | semanticscholar.org |
Synthesis from 4-Benzyloxyaniline Hydrochloride via Diazotization with Sodium Nitrite and Reduction with Stannous Chloride
Condensation-Based Syntheses
Condensation reactions provide another avenue for the synthesis of hydrazine (B178648) derivatives.
This method involves the reaction of a benzaldehyde (B42025) derivative with hydrazine hydrate (B1144303) to form a hydrazone. smolecule.com Specifically, 3-benzyloxybenzaldehyde (B162147) can be reacted with hydrazine hydrate, often in the presence of an acid, to form a hydrazone intermediate. smolecule.comsmolecule.comrsc.org This hydrazone can then be further processed to obtain the desired hydrazine. While this specific example leads to the 3-isomer, the underlying principle of hydrazone formation is a key strategy in hydrazine synthesis. smolecule.comnih.gov For instance, this compound hydrochloride has been used in condensation reactions with benzaldehyde to form the corresponding hydrazone. vanderbilt.edu
Methods Utilizing Mesoionic Sydnone (B8496669) Precursors for Ortho-Substituted Hydrazines
A more specialized approach for synthesizing ortho-substituted hydrazines involves the use of mesoionic compounds, specifically sydnones. researchgate.netresearchgate.netresearchgate.net Sydnones are stable, crystalline compounds that can function as "masked" hydrazines. core.ac.ukarkat-usa.orgwright.edu
The general principle involves the acid hydrolysis of an appropriately substituted arylsydnone, which cleaves the sydnone ring to generate the corresponding arylhydrazine. researchgate.netcore.ac.ukarkat-usa.org This method has been successfully employed to prepare o-benzyloxyphenylhydrazine hydrochloride. researchgate.net The sydnone precursor itself is typically synthesized from an N-substituted amino acid through N-nitrosation and subsequent cyclodehydration. researchgate.netwright.edu While this method is particularly noted for producing ortho-substituted hydrazines, it represents a versatile entry point to various substituted hydrazine derivatives that may be difficult to access through more conventional routes. researchgate.netarkat-usa.org
Advanced and Selective Synthesis Techniques
Advanced synthetic strategies for hydrazine derivatives focus on achieving high selectivity and efficiency, often by employing highly reactive intermediates under controlled conditions. These methods provide precise control over substitution patterns, which is crucial for preparing complex molecules.
Selective alkylation is a key transformation in the synthesis of substituted hydrazines. Traditional methods can be inefficient, but modern techniques offer direct and controlled pathways. organic-chemistry.org
A sophisticated strategy for the selective alkylation of hydrazine derivatives involves the formation and use of a nitrogen dianion intermediate. organic-chemistry.orgorganic-chemistry.org This method offers a direct and efficient route to substituted hydrazines, which are valuable precursors in organic synthesis. organic-chemistry.org The process typically begins with a protected hydrazine, such as PhNHNHBoc, which is treated with a strong base like n-butyllithium in an appropriate solvent, for instance, tetrahydrofuran (B95107) (THF), at very low temperatures (e.g., -78 °C). organic-chemistry.org
This reaction generates a stable nitrogen dianion, a highly reactive intermediate that facilitates selective alkylation. organic-chemistry.org The reactivity of this dianion allows for controlled substitution, producing mono- or dialkylated products depending on the reaction conditions and stoichiometry. organic-chemistry.org This methodology demonstrates excellent control over which nitrogen atom is alkylated, enabling precise substitution patterns that are difficult to achieve with conventional methods. organic-chemistry.org The reaction is compatible with various alkyl halides, although reaction rates can be influenced by steric and electronic factors. organic-chemistry.org This approach not only simplifies the alkylation of hydrazines but also minimizes the formation of byproducts. organic-chemistry.org
Selective Alkylation Strategies for Hydrazine Derivatives
Considerations for Reaction Conditions and Yield Optimization
Optimizing reaction conditions is fundamental to maximizing the yield and purity of this compound. Key parameters that significantly influence the efficiency of its synthesis include temperature and the use of acid catalysts.
The synthesis of this compound hydrochloride, a common salt form of the compound, is highly sensitive to both temperature and acid catalysis. The primary synthesis route involves the diazotization of 4-benzyloxyaniline hydrochloride, followed by reduction. chemicalbook.com
Influence of Temperature: Strict temperature control is critical throughout the synthesis process to ensure high yield and purity. The initial diazotization step, where 4-benzyloxyaniline hydrochloride is treated with sodium nitrite, is conducted at very low temperatures, typically between -12°C and 0°C. chemicalbook.comprepchem.com Maintaining this low temperature is essential to stabilize the diazonium salt intermediate and prevent its decomposition. prepchem.com The subsequent reduction step, often using tin(II) chloride, is also initiated at cold temperatures (around -18°C to 0°C) before the mixture is gradually allowed to warm. chemicalbook.comprepchem.com Adherence to this temperature profile helps to minimize the formation of side products and maximize the precipitation of the desired hydrazine salt. In subsequent reactions where this compound is used as a precursor, such as in Fischer indole (B1671886) synthesis, temperatures are often elevated to reflux conditions (e.g., 75-110°C) to drive the reaction to completion. google.com
Influence of Acid Catalysis: Acid catalysis plays a crucial role in multiple stages of synthesis and subsequent reactions. The synthesis of the hydrochloride salt is typically performed in concentrated hydrochloric acid. chemicalbook.comprepchem.com The acidic medium is necessary for the in-situ formation of nitrous acid from sodium nitrite during the diazotization step and helps to drive the reaction toward the formation of the stable hydrochloride salt.
Furthermore, this compound serves as a key intermediate in acid-catalyzed reactions like the Fischer indole synthesis. google.com The efficiency of these cyclization reactions can be significantly enhanced by the choice of acid catalyst. Both Brønsted acids (e.g., acetic acid, HCl, p-toluene sulfonic acid) and Lewis acids (e.g., AlCl₃, ZnCl₂, FeCl₃) can be employed. google.com As demonstrated in the synthesis of an indole derivative, the addition of acetic acid as a catalyst increased the yield from 83.6% (no catalyst) to 94%. google.com
Table 1: Impact of Acid Catalyst on Fischer Indole Synthesis Yield Using this compound Hydrochloride This table illustrates the effect of different acid catalysts on the yield of 5-Benzyloxy-2-(4-benzyloxy phenyl)-3-methyl-1H-indole, synthesized from this compound hydrochloride and 4-benzyloxy propiophenone (B1677668) in refluxing ethanol. google.com
| Catalyst | Molar Ratio (Hydrazine:Propiophenone:Catalyst) | Temperature | Time (hrs) | Yield (%) |
| None | 1:1:0 | 75-80°C | 12 | 83.6 |
| Acetic Acid | 40 mmol:40 mmol:1.7 mmol | 75-80°C | 12 | 94 |
| Aluminium Chloride | 40 mmol:40 mmol:0.75 mmol | 75-80°C | 12 | 90 |
Table 2: Key Parameters in the Synthesis of this compound Hydrochloride This table summarizes typical reaction conditions for the synthesis of this compound hydrochloride from 4-benzyloxyaniline hydrochloride. chemicalbook.comprepchem.com
| Parameter | Condition | Purpose | Reference |
| Starting Material | 4-Benzyloxyaniline hydrochloride | Precursor amine | chemicalbook.comprepchem.com |
| Reagent 1 | Sodium Nitrite (NaNO₂) in water | Diazotization agent | chemicalbook.comprepchem.com |
| Reagent 2 | Tin(II) Chloride (SnCl₂) in HCl | Reducing agent | chemicalbook.comprepchem.com |
| Solvent/Medium | Concentrated Hydrochloric Acid (HCl) | Acidic medium for reaction | chemicalbook.comprepchem.com |
| Temperature | -18°C to 0°C | Minimize side reactions, stabilize intermediate | chemicalbook.comprepchem.com |
| Yield | ~96% | High efficiency under optimized conditions | chemicalbook.com |
Reactivity and Mechanistic Studies of 4 Benzyloxyphenylhydrazine
Fundamental Reactivity of the Hydrazine (B178648) Moiety
The chemical behavior of 4-Benzyloxyphenylhydrazine is largely dictated by the hydrazine (-NHNH2) functional group. This moiety is known for its nucleophilic character and its ability to participate in a variety of condensation and redox reactions.
Condensation Reactions with Carbonyl Compounds to Form Hydrazones
A hallmark reaction of hydrazines is their condensation with aldehydes and ketones to yield hydrazones, which are compounds containing the R1R2C=NNH2 functional group. wikipedia.org This reaction is a type of condensation, involving the nucleophilic attack of the hydrazine's terminal nitrogen atom on the electrophilic carbonyl carbon, followed by the elimination of a water molecule. numberanalytics.comsoeagra.com
In the case of this compound, it readily reacts with various carbonyl compounds. These reactions are valuable for synthesizing more complex molecules and are often key steps in the preparation of heterocyclic compounds, such as indoles via the Fischer indole (B1671886) synthesis. A documented example involves the reaction of this compound with 4-benzyloxyacetophenone in refluxing ethanol (B145695) with a catalytic amount of acetic acid. googleapis.com The product, a substituted hydrazone, precipitates from the hot solution during the reaction. googleapis.com
Table 1: Example of Hydrazone Formation
| Reactant 1 | Reactant 2 | Conditions | Product |
| This compound | 4-Benzyloxyacetophenone | Catalytic acetic acid, Ethanol, Reflux | 4-Benzyloxyacetophenone (4-benzyloxyphenyl)hydrazone |
Oxidative Transformations to Azo Compounds
The hydrazine functional group can be oxidized to form the corresponding azo compounds (R-N=N-R'). chemeurope.com this compound serves as a substrate for this transformation. google.com One method involves using an inorganic non-metal catalyst, such as hydrobromic acid or iodine, in conjunction with an inorganic oxidant like 30% hydrogen peroxide in a mixed solvent system (e.g., 1,4-dioxane/water). google.com Other oxidizing agents like potassium permanganate (B83412) are also known to convert hydrazine derivatives to azo compounds. smolecule.com These reactions are significant as azo compounds are themselves an important class of molecules, known for their color and use as dyes. chemeurope.com
Table 2: Oxidative Transformation of this compound
| Reactant | Reagents | Product Type |
| (4-Benzyloxy)phenylhydrazine | Inorganic non-metal catalyst (e.g., HBr, I₂) and Inorganic oxidant (e.g., H₂O₂) | Azo compound |
Reductive Transformations to Corresponding Amines
The hydrazine group can undergo reduction to yield the corresponding amine. evitachem.com For this compound, this transformation would result in the formation of 4-benzyloxyaniline. This reduction is essentially the reverse of one of the common synthetic routes for preparing the hydrazine, which often starts with the diazotization of 4-benzyloxyaniline followed by reduction with reagents like tin(II) chloride. chemicalbook.com The reduction of hydrazine derivatives to amines can be accomplished using various reducing agents, with common examples including sodium borohydride (B1222165) or catalytic hydrogenation with palladium on carbon (Pd/C). evitachem.com
Nucleophilic Substitution Reactions at the Benzyloxy Group
While the primary reactivity resides at the hydrazine moiety, the benzyloxy group can also participate in reactions. smolecule.com The benzyl (B1604629) group can be cleaved under certain conditions, a reaction that allows for further functionalization of the molecule. A key example of this is deprotection via hydrogenolysis, where the compound is treated with hydrogen gas (H₂) and a palladium-on-carbon catalyst (Pd-C). googleapis.com This reaction cleaves the benzyl-oxygen ether bond, substituting the benzyl group with a hydrogen atom to yield 4-hydroxyphenylhydrazine. This unmasks a phenolic hydroxyl group, enabling further reactions like Suzuki-Miyaura couplings.
Role of the Benzyloxy Substituent in Modulating Reactivity
The benzyloxy group is not merely a passive component of the molecule; its electronic and steric properties significantly influence the reactivity of the hydrazine moiety.
Electronic and Steric Effects of the Benzyloxy Group on Nucleophilic Attack and Reaction Outcomes
The benzyloxy substituent exerts both electronic and steric effects that modulate the reactivity of this compound.
Electronic Effects: The oxygen atom in the benzyloxy group possesses lone pairs of electrons, which it can donate to the aromatic ring through resonance. This electron-donating nature increases the electron density on the phenyl ring and, by extension, enhances the nucleophilicity of the attached hydrazine group. evitachem.com This heightened nucleophilicity can make the hydrazine more reactive towards electrophiles, such as carbonyl compounds. In one study, the presence of an electron-donating benzyloxy group on a related ligand was shown to improve the enantioselectivity of a catalytic reaction, highlighting the significant electronic influence it can exert. nih.gov
Advanced Reaction Mechanisms
This compound serves as a versatile precursor in a variety of advanced organic reactions. Its utility extends to its derivatives, particularly hydrazones formed via condensation with carbonyl compounds. These substrates can participate in complex, mechanism-driven transformations to construct new carbon-carbon and carbon-heteroatom bonds.
Radical Coupling Reactions Involving Arylhydrazines
Arylhydrazines, including this compound, have emerged as effective arylation reagents in coupling reactions that proceed via a C–N bond cleavage. sioc-journal.cn These reactions often utilize radical pathways, which can be initiated photochemically, electrochemically, or through the use of oxidants. sioc-journal.cnrsc.org Arylhydrazines are considered environmentally favorable arylating agents because the by-products are typically benign substances like nitrogen gas and water. researchgate.net
The general mechanism for oxidative radical coupling involves the conversion of the arylhydrazine to an aryl radical. researchgate.net This process can be initiated by a metal oxidant or through photoredox catalysis. The generated aryl radical is a highly reactive intermediate that can then couple with a variety of partners. sioc-journal.cn A proposed mechanistic pathway involves the enzyme-catalyzed conversion of the hydrazine to a diazene, which then reacts with molecular oxygen to form an alkyl radical, nitrogen, and a superoxide (B77818) anion. nih.gov The resulting arylalkyl radical can then react with various substrates. nih.gov
Recent advancements have focused on developing catalytic systems that avoid stoichiometric amounts of harsh oxidants. researchgate.net These methods highlight the versatility of arylhydrazines as radical precursors for creating carbon-carbon and carbon-heteroatom bonds under milder conditions. rsc.org
Table 1: General Scheme for Oxidative Radical Coupling of Arylhydrazines
| Reactant 1 | Reactant 2 | Conditions | Product Type | By-products |
| Arylhydrazine (e.g., this compound) | Coupling Partner (e.g., Arenethiol) | Oxidant or Catalyst (e.g., Pd(OAc)₂, light) | Arylated Product | N₂, H₂O |
Electrosynthetic Oxidative Transformations of Hydrazones
Hydrazones, readily prepared from the condensation of this compound with aldehydes or ketones, are excellent substrates for electrosynthetic transformations. beilstein-journals.orgnih.gov Electrochemical methods offer a green and efficient alternative to conventional chemical oxidation, as they use electrical current to drive the reaction, avoiding the need for stoichiometric chemical oxidants. beilstein-journals.orgd-nb.info
The electrooxidative transformation of hydrazones can lead to a diverse array of products, including functionalized hydrazones and various nitrogen-containing heterocycles. beilstein-journals.orgnih.gov A common application is the C(sp²)–H functionalization of aldehyde-derived hydrazones. beilstein-journals.org Mechanistic studies, often involving cyclic voltammetry, typically show that the initial step is the oxidation of the hydrazone at the anode. beilstein-journals.orgresearchgate.net For instance, in the electrosynthesis of 1,3,4-oxadiazoles from N-acyl hydrazones, a proposed mechanism involves the initial single-electron oxidation of a mediator, which then abstracts a hydrogen atom from the hydrazone to form a radical intermediate. d-nb.info This radical undergoes further oxidation and subsequent 1,5-electrocyclization to yield the final heterocyclic product. d-nb.info
These electrosynthetic methods are valued for their mild conditions, high functional group tolerance, and scalability, making them powerful tools for modern organic synthesis. d-nb.infonih.gov
Table 2: Example of Electrosynthetic Transformation of a Hydrazone
| Substrate | Reagent | Key Conditions | Intermediate | Product |
| N-Acyl Hydrazone | Redox Mediator (e.g., DABCO) | Constant current electrolysis, Pt electrodes | Nitrile Imine | 1,3,4-Oxadiazole |
Palladium-Catalyzed Cross-Coupling Reactions of Hydrazones
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern synthetic chemistry, and hydrazones derived from this compound are valuable partners in these transformations. nih.gov In many of these reactions, tosylhydrazones act as carbene precursors. rsc.org A versatile palladium-catalyzed, ligand-free cross-coupling of tosylhydrazones with aryl halides allows for the synthesis of substituted olefins. organic-chemistry.org
The mechanism of these reactions has been a subject of detailed study. It has been found that hydrazonato ligands can readily coordinate to palladium aryl complexes, suggesting that these hydrazonato complexes are likely resting states in the catalytic cycle. rsc.org The decomposition of the hydrazone to a diazoalkane is a necessary step for the catalysis to proceed. rsc.org This is followed by the formation of a palladium-carbene intermediate, which then undergoes migratory insertion to form the new C-C bond. rsc.orgorganic-chemistry.org
These methods are highly valued for their efficiency and broad substrate scope, tolerating a wide range of functional groups and enabling the synthesis of complex molecules that are otherwise difficult to access. organic-chemistry.orgchemrxiv.org The development of these reactions has provided a cost-effective and selective pathway for synthesizing substituted olefins and other important organic scaffolds. organic-chemistry.org
Table 3: Key Steps in Palladium-Catalyzed Cross-Coupling of Hydrazones
| Step | Description | Key Species Involved |
| 1. Hydrazone Decomposition | The tosylhydrazone decomposes, often promoted by a base, to form a diazoalkane intermediate. | Tosylhydrazone, Base (e.g., tBuOLi), Diazoalkane |
| 2. Oxidative Addition | The palladium(0) catalyst reacts with an aryl halide to form a Pd(II) species. | Pd(0) catalyst, Aryl Halide, Aryl-Pd(II) Complex |
| 3. Carbene Formation | The diazoalkane reacts with the Pd(II) complex, losing N₂, to form a palladium-carbene. | Aryl-Pd(II) Complex, Diazoalkane, Palladium-Carbene |
| 4. Migratory Insertion | The aryl group on the palladium migrates to the carbene carbon, forming a new C-C bond. | Palladium-Carbene |
| 5. β-Hydride Elimination | Elimination of a β-hydride from the resulting alkyl-palladium species yields the olefin product and regenerates the Pd(0) catalyst. | Alkyl-Palladium Complex, Olefin Product, Pd(0) |
Applications in Complex Organic Synthesis
Fischer Indole (B1671886) Synthesis: A Cornerstone Application
The Fischer indole synthesis, a reaction discovered by Emil Fischer in 1883, stands as a robust and widely employed method for the creation of the indole heterocyclic system from an arylhydrazine and a carbonyl compound, such as an aldehyde or ketone, under acidic conditions. wikipedia.orgscienceinfo.commdpi.com The reaction can be catalyzed by a variety of acids, including Brønsted acids like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), as well as Lewis acids such as zinc chloride (ZnCl₂) and boron trifluoride (BF₃). testbook.comchemeurope.com 4-Benzyloxyphenylhydrazine serves as a key precursor in this synthesis.
The synthesis can often be performed in a single pot, without the need to isolate the intermediate arylhydrazone. byjus.comcollegedunia.com
Mechanistic Elucidation of the Fischer Indole Synthesis
The mechanism of the Fischer indole synthesis is a multi-step process that has been the subject of extensive study. numberanalytics.com The generally accepted mechanism, first proposed by Robinson, involves a series of transformations that ultimately lead to the formation of the aromatic indole ring. mdpi.com
The initial step of the Fischer indole synthesis involves the acid-catalyzed reaction of this compound with an aldehyde or ketone. name-reaction.com This condensation reaction forms a phenylhydrazone intermediate. wikipedia.orgchemeurope.comminia.edu.eg The resulting arylhydrazone then undergoes tautomerization to form the more reactive enamine (or 'ene-hydrazine') tautomer. wikipedia.orgchemeurope.comnumberanalytics.combyjus.comminia.edu.eg This isomerization is a crucial step that sets the stage for the subsequent rearrangement. testbook.combyjus.com
| Reactants | Intermediate | Tautomer |
| This compound | Phenylhydrazone | Enamine |
| Aldehyde or Ketone |
Following the formation of the enamine tautomer, the next key step is protonation, which typically occurs on the nitrogen atom of the phenyl ring. name-reaction.com The protonated enamine then undergoes a concerted, irreversible wikipedia.orgwikipedia.org-sigmatropic rearrangement. wikipedia.orgtestbook.comchemeurope.comnumberanalytics.combyjus.comname-reaction.comminia.edu.eg This pericyclic reaction is the rate-determining step and involves the cleavage of the weak nitrogen-nitrogen (N-N) bond and the simultaneous formation of a new carbon-carbon (C-C) bond. mdpi.combyjus.com This rearrangement disrupts the aromaticity of the benzene (B151609) ring. name-reaction.com
The wikipedia.orgwikipedia.org-sigmatropic rearrangement results in the formation of a diimine intermediate. wikipedia.orgminia.edu.eg This intermediate then undergoes rearomatization. byjus.com The subsequent steps involve the formation of a cyclic aminoacetal, or aminal. wikipedia.orgtestbook.comchemeurope.comminia.edu.eg Under the acidic conditions, this aminal is unstable and eliminates a molecule of ammonia (B1221849) (NH₃). wikipedia.orgchemeurope.comminia.edu.egalfa-chemistry.com
The elimination of ammonia leads to the formation of the energetically favorable and stable aromatic indole nucleus. wikipedia.orgtestbook.comchemeurope.comminia.edu.eg This final step restores aromaticity and completes the synthesis of the indole ring system.
The proposed mechanism of the Fischer indole synthesis has been substantiated by various experimental studies, including isotopic labeling experiments. numberanalytics.com By using phenylhydrazine (B124118) labeled with nitrogen-15 (B135050) (¹⁵N), researchers have been able to trace the path of the nitrogen atoms throughout the reaction. rsc.orgyoutube.com These studies have confirmed that the aryl nitrogen (N1) of the starting phenylhydrazine is incorporated into the final indole product, while the other nitrogen atom is eliminated as ammonia. wikipedia.orgmdpi.comchemeurope.comyoutube.com This provides strong evidence for the proposed wikipedia.orgwikipedia.org-sigmatropic rearrangement and subsequent elimination steps. numberanalytics.comyoutube.com
| Isotope Used | Purpose | Finding |
| ¹⁵N | To trace the fate of nitrogen atoms | The aryl nitrogen (N1) is incorporated into the indole ring. |
| ¹³C | To elucidate bond-forming and bond-breaking steps | Confirms the concerted nature of the rearrangement. numberanalytics.com |
Isotopic Labeling Studies for Mechanistic Confirmation
Synthesis of Diverse Indole Derivatives and Their Scaffolds
The Fischer indole synthesis using this compound is a gateway to a wide range of complex heterocyclic structures, which are often scaffolds for medicinally important compounds.
A prominent application of this compound in complex synthesis is the preparation of the tetrahydrocarbazole scaffold. wjarr.comwjarr.com Tetrahydrocarbazoles are tricyclic structures consisting of an indole core fused to a cyclohexane (B81311) ring and are present in many biologically active natural products and pharmaceutical agents. wjarr.comderpharmachemica.com
The most common route to this scaffold is the Fischer indole synthesis, reacting a phenylhydrazine with cyclohexanone (B45756) or a substituted cyclohexanone. wjarr.comwjarr.com Specifically, the reaction of (4-(benzyloxy)phenyl)hydrazine hydrochloride with cyclohexanone under acidic conditions yields 8-benzyloxy-1,2,3,4-tetrahydrocarbazole. wjarr.com This reaction follows the standard Fischer mechanism, where the initially formed hydrazone undergoes an acid-catalyzed rearrangement and cyclization to form the stable tricyclic system. wjarr.com This method's reliability and efficiency make it a cornerstone for accessing a variety of substituted tetrahydrocarbazoles, which serve as key intermediates in the synthesis of complex target molecules. wjarr.comderpharmachemica.com
Table 2: Representative Synthesis of a Tetrahydrocarbazole Derivative
| Reactant 1 | Reactant 2 | Catalyst | Product |
|---|---|---|---|
| (4-(Benzyloxy)phenyl)hydrazine hydrochloride | Cyclohexanone | Acid (e.g., Acetic Acid, H₂SO₄) | 8-Benzyloxy-1,2,3,4-tetrahydrocarbazole |
Indolenine Synthesis and Structural Variations
While the Fischer indole synthesis typically yields indole structures, under certain conditions or with specific substrates, it can be interrupted to produce indolenines (3H-indoles). uzh.ch These are structural isomers of indoles and serve as valuable intermediates themselves. The reaction of this compound with appropriate ketones can be tailored to favor the formation of indolenines. These resulting indolenine structures can then be used to access a variety of other heterocyclic systems. uzh.ch Furthermore, palladium-catalyzed dearomative allylation of indoles derived from precursors like this compound provides another route to indolenine derivatives. alfachemch.com
Advanced Indole Architectures for Pharmaceutical Intermediates
The strategic use of this compound is central to the synthesis of complex, multi-ring indole architectures that form the backbone of modern pharmaceuticals.
Bazedoxifene: This selective estrogen receptor modulator (SERM) is synthesized using this compound hydrochloride as a key starting material. google.com The synthesis involves a Fischer indole reaction between this compound and 4-benzyloxy propiophenone (B1677668) to construct the core indole structure, 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole, which is a direct precursor to bazedoxifene. google.comchemicalbook.com The reaction is typically carried out in ethanol (B145695), and can be catalyzed by acids like acetic acid or Lewis acids such as aluminum chloride, with yields reported to be as high as 94%. google.com
S1P1 Receptor Modulators: this compound is also instrumental in the synthesis of potent and selective sphingosine-1-phosphate 1 (S1P1) receptor modulators, a class of drugs used in the treatment of autoimmune diseases. portico.orggoogle.comgoogle.com For instance, in the synthesis of a tetrahydrocyclopenta[b]indole-based S1P1 modulator, this compound hydrochloride is reacted with a suitable ketone in the presence of an acid catalyst to form the crucial indole ring system. google.com S1P1 receptor modulators are designed to be more selective than older drugs like fingolimod, aiming to reduce side effects by avoiding interaction with other S1P receptor subtypes. nih.govnih.gov
The following table summarizes the key reaction partners for this compound in the synthesis of these pharmaceutical intermediates.
| Pharmaceutical Intermediate | Reagent 1 | Reagent 2 | Catalyst/Conditions | Resulting Core Structure |
| Bazedoxifene | This compound HCl | 4-Benzyloxy propiophenone | Acetic acid or AlCl₃ in ethanol, reflux | 5-Benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole |
| S1P1 Receptor Modulator | This compound HCl | Substituted cyclopentanone (B42830) derivative | Brønsted or Lewis Acid | 7-Benzyloxy-1,2,3,4-tetrahydrocyclopenta[b]indole derivative |
Synthesis of N-Acetyl-5-benzyloxy-L-tryptophan
This compound is a key reagent in the synthesis of N-Acetyl-5-benzyloxy-L-tryptophan. vulcanchem.com Tryptophan itself is an essential amino acid and a precursor to the neurotransmitter serotonin (B10506) and the hormone melatonin. nih.gov The synthesis involves a Fischer indole reaction where this compound is reacted with a suitable aldehyde or ketone to form a hydrazone, which then undergoes acid-catalyzed cyclization to form the protected tryptophan derivative. vulcanchem.com This benzyloxy-protected version allows for further chemical modifications before the hydroxyl group is deprotected for the final active molecule.
Formation of Sterically Protected Heterocycles (e.g., Dibenzyl-dihydropyrroloindolone)
The bulky benzyl (B1604629) group in this compound and the related 1-benzyl-1-phenylhydrazine (B1581896) can be exploited to create sterically hindered heterocyclic structures. This steric protection can influence the reactivity and selectivity of subsequent reactions. For example, the reaction of 1-benzyl-1-phenylhydrazine is effective in forming sterically protected heterocycles like dibenzyl-dihydropyrroloindolone, with reported yields of 66%. This strategy allows for the construction of complex molecular architectures where specific sites are shielded from chemical attack.
Modifications and Green Chemistry Approaches in Indole Synthesis
Buchwald Modification for Fischer Indole Synthesis
The classical Fischer indole synthesis often requires harsh acidic conditions and high temperatures. wikipedia.orgyoutube.com The Buchwald modification offers a milder, palladium-catalyzed alternative. wikipedia.orgmit.edu This method involves the cross-coupling of an aryl bromide with a hydrazone. wikipedia.org While direct examples using this compound are not prevalent in the initial search results, the methodology is broadly applicable. A palladium catalyst, often with a specialized phosphine (B1218219) ligand like Xantphos, facilitates the formation of the N-arylhydrazone intermediate, which can then be cyclized to the indole. mit.eduorganic-chemistry.org This approach expands the scope of the Fischer synthesis, allowing for the use of substrates that may be sensitive to strong acids. mit.edu
Microwave-Assisted Indole Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. nih.govdeepdyve.com The Fischer indole synthesis is particularly amenable to microwave irradiation. deepdyve.comnih.gov The reaction of a phenylhydrazine, such as this compound, with a ketone in the presence of a catalyst like p-toluenesulfonic acid can be significantly expedited using microwaves. deepdyve.com This green chemistry approach reduces energy consumption and can minimize the formation of side products. nih.govrsc.orgmdpi.com Studies have shown that a variety of indole derivatives can be efficiently synthesized using this technique. nih.gov
The table below compares conventional and microwave-assisted Fischer indole synthesis.
| Feature | Conventional Heating | Microwave-Assisted Synthesis (MAOS) |
| Reaction Time | Hours to days | Minutes to hours |
| Energy Consumption | High | Low |
| Yields | Often moderate to good | Often improved |
| Side Products | Can be significant | Often minimized |
| Conditions | Often harsh (high temp, strong acid) | Can be milder |
Use of Ionic Liquids and Water as Green Solvents
The replacement of volatile and often toxic organic solvents is a cornerstone of green chemistry. Water and ionic liquids have emerged as promising alternatives in syntheses utilizing this compound, particularly in the context of the Fischer indole synthesis.
Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The Fischer indole synthesis, a critical reaction for converting phenylhydrazines into indoles, has been successfully performed in purely aqueous media. rsc.org For instance, the reaction between various phenylhydrazine hydrochlorides and ketones like naltrexone (B1662487) proceeds efficiently in boiling water, often under mildly acidic or near-neutral conditions, to produce the corresponding indole derivatives in good to excellent yields. rsc.org This method allows for simple product isolation via filtration, eliminates the need for organic solvents, and reduces the reliance on corrosive acids. rsc.org A patent for the synthesis of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole from this compound hydrochloride specifically lists ethanol as a preferred solvent, which is considered a greener alternative to many traditional organic solvents. google.com
Ionic liquids (ILs) are salts with low melting points that are valued as green solvents because of their negligible vapor pressure, high thermal stability, and potential for recyclability. Specific ILs have been designed to also act as catalysts. Novel SO3H-functionalized ionic liquids have been successfully employed as recyclable catalysts for the one-pot Fischer indole synthesis in an aqueous medium, affording various indole products in high yields. rsc.org Similarly, 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim][BF4]) has been used as a dual solvent-catalyst system, proving highly efficient for the Fischer indole synthesis. acgpubs.org This IL can be reused for multiple consecutive reactions without a significant drop in catalytic activity. acgpubs.orgopenmedicinalchemistryjournal.com
Table 1: Application of Green Solvents in Fischer Indole Synthesis with Arylhydrazines
| Catalyst/Solvent System | Substrates | Product Type | Yield | Key Advantages | Reference |
| Water (boiling) | Phenylhydrazine hydrochlorides, Naltrexone | Indoles (e.g., Naltrindole) | Good to Excellent | No organic solvent, simple filtration, reduced acid use. | rsc.org |
| [(HSO3-p)2im][HSO4]/H2O | Phenylhydrazines, Ketones/Aldehydes | Indoles | 68-96% | Recyclable catalyst, reaction in water. | rsc.org |
| [bmim][BF4] | Phenylhydrazine hydrochlorides, Ketones | Tetrahydrocarbazoles, Dimethylindoles | Excellent | Dual solvent-catalyst, reusable, high yields, simple work-up. | acgpubs.org |
| Ethanol | This compound HCl, 4-Benzyloxy propiophenone | Substituted Indole | 94% | Greener solvent, high purity product, single step. | google.com |
Application of Nanocatalysts and Solid Acid Catalysts
The use of heterogeneous catalysts, such as nanocatalysts and solid-supported acids, offers significant green advantages, including ease of separation from the reaction mixture, potential for recycling, and often milder reaction conditions.
Nanocatalysts have been effectively used in reactions involving arylhydrazines. For example, FeCl3/SiO2 nanoparticles have been employed as an efficient and reusable catalyst for the four-component synthesis of benzylpyrazolyl coumarin (B35378) derivatives from an arylhydrazine (like this compound), ethyl acetoacetate, an aromatic aldehyde, and 4-hydroxycoumarin. bas.bg This method is noted for being fast, high-yielding, and clean, with the nanocatalyst being easily recovered and reused multiple times without significant loss of stability or activity. bas.bg
Solid acid catalysts provide a recyclable and less corrosive alternative to traditional liquid Brønsted or Lewis acids used in reactions like the Fischer indole synthesis. A functionalized active species, 4-methylbenzenesulfonic acid-based ionic liquid supported on silica (B1680970) gel (IL-SO3H-SiO2), has been developed as a heterogeneous catalyst for the synthesis of indoles from phenylhydrazines and carbonyl compounds at room temperature. researchgate.net This solid-supported catalyst is easily recovered by simple filtration and can be reused numerous times without a noticeable decrease in its catalytic efficacy. researchgate.net
Solvent-Free Conditions and Multicomponent Reactions
Eliminating the solvent altogether represents a significant step forward in green synthesis. rsc.org Solvent-free, or solid-state, reactions can lead to reduced waste, lower costs, and often shorter reaction times. These conditions are frequently paired with multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. preprints.orgresearchgate.net
An example that combines these green principles is the synthesis of benzylpyrazolyl coumarin derivatives. This four-component reaction proceeds under solvent-free conditions using FeCl3/SiO2 nanoparticles as a catalyst, offering advantages such as simple procedure, short reaction times, and high yields. bas.bg Mechanochemical methods, which involve grinding solid reactants together, often with a catalyst, provide another avenue for solvent-free synthesis. nih.govnih.gov The synthesis of 4H-pyrans has been achieved via a solvent-free mechanochemical MCR using a metal-organic framework (MOF) as a heterogeneous catalyst. nih.gov While not directly involving this compound, this demonstrates the potential of applying such solvent-free MCR techniques to syntheses starting with arylhydrazines.
Table 2: Green Catalysis and Solvent-Free Reactions with Arylhydrazines
| Reaction Type | Catalyst | Conditions | Reactants (Example) | Product | Reference |
| Multicomponent Reaction | FeCl3/SiO2 Nanoparticles | Solvent-free | Arylhydrazine, Ethyl acetoacetate, Aldehyde, 4-Hydroxycoumarin | Benzylpyrazolyl coumarin | bas.bg |
| Fischer Indole Synthesis | IL-SO3H-SiO2 | Room Temperature | Phenylhydrazine, Carbonyl compound | Substituted Indole | researchgate.net |
| Multicomponent Reaction | Metal-Organic Framework | Solvent-free (Ball-milling) | Aldehyde, Malononitrile, 1,3-Dicarbonyl compound | 4H-Pyran | nih.gov |
Synthesis of Other Nitrogen-Containing Heterocycles
Beyond its extensive use in forming indole rings, this compound is a valuable precursor for the synthesis of a variety of other nitrogen-containing heterocyclic systems. Its hydrazine (B178648) moiety provides a reactive handle for constructing rings through condensation and cyclization reactions.
Hydrazone Derivatives for Azacycle Formation
The initial reaction of this compound with an aldehyde or a ketone results in the formation of a 4-benzyloxyphenylhydrazone. smolecule.comwikipedia.orgnumberanalytics.com This condensation is a fundamental step that converts the hydrazine into a versatile intermediate for further transformations. wikipedia.orgbyjus.com
These hydrazone derivatives are not merely stable end-products but are key synthons for building more complex azacycles. The specific azacycle formed depends on the nature of the carbonyl compound and the subsequent reaction conditions employed. For instance, hydrazones derived from β-keto-esters can be cyclized to form pyrazoles, a class of five-membered heterocycles. The Japp–Klingemann reaction, which uses β-keto-esters and aryl diazonium salts, also proceeds via a hydrazone intermediate to furnish pyrazoles. wikipedia.org Furthermore, hydrazones can be converted to azines, which can then serve as precursors for other heterocyclic systems like 1H-pyrazoles. wikipedia.org
Synthesis of Tetrazines
Tetrazines, particularly 1,2,4,5-tetrazines, are six-membered aromatic rings containing four nitrogen atoms. These electron-deficient heterocycles have applications in materials science and as bioorthogonal coupling agents. nih.gov Several synthetic routes to the 1,2,4,5-tetrazine (B1199680) core utilize hydrazine derivatives as key building blocks.
A common method is the Pinner synthesis, where iminoesters react with a hydrazine, such as this compound, to first form an amidrazone. mdpi.com This intermediate then undergoes cyclization in the presence of excess hydrazine to yield dihydro-1,2,4,5-tetrazine derivatives, which are subsequently oxidized to the aromatic tetrazine. Another approach involves the metal-catalyzed reaction of nitriles and hydrazine. nih.gov Lewis acids like nickel and zinc salts can catalyze the one-pot formation of both symmetric and asymmetric 3,6-disubstituted 1,2,4,5-tetrazines directly from nitriles and hydrazine. nih.gov Arylhydrazines can also be used in condensation reactions to form more complex, fused tetrazine systems. researchgate.net The first synthesis of a monocyclic aromatic 1,2,3,5-tetrazine (B1252110) also involved an arylhydrazine precursor. thieme-connect.com
Construction of 3,4-Dihydro-2H-1,4-benzoxazines and Their Oxo Derivatives
The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged structure found in many biologically active compounds. nih.gov The synthesis of this heterocyclic system is a topic of significant interest in medicinal chemistry. mdpi.com
A review of the literature indicates that the most common strategies for constructing the 1,4-benzoxazine ring involve the cyclization of precursors that already contain the requisite C-C-O-C-C-N framework or key components thereof. mdpi.comorganic-chemistry.orgresearchgate.net Typical synthetic routes include:
The reaction of substituted 2-aminophenols with 1,2-dihaloethanes or epoxides.
Palladium-catalyzed tandem allylic amination/oxa-Michael addition of vinyl methylene (B1212753) cyclic carbonates to bisnucleophiles. organic-chemistry.org
Lewis acid-catalyzed ring-opening of activated aziridines with 2-halophenols, followed by a copper-catalyzed intramolecular C-N cyclization. organic-chemistry.org
Reductive cyclization of derivatives formed from o-aminophenols. researchgate.net
Based on available research, the direct synthesis of 3,4-dihydro-2H-1,4-benzoxazines from arylhydrazines like this compound is not a commonly reported pathway. The primary reactivity of the hydrazine group is typically directed towards condensation with carbonyls or participation in reactions like the Fischer indole synthesis, rather than the specific cyclization required to form the 1,4-oxazine ring system.
Preparation of Tetrahydropyridazines
The synthesis of tetrahydropyridazine derivatives can be achieved using this compound hydrochloride. A notable method involves the reaction of this compound hydrochloride with a suitable cyclic keto-ester, such as a carbetoxypiperidone. uniba.it The reaction is typically conducted in absolute ethanol, and the mixture is heated under reflux. The cyclocondensation proceeds as the hydrazine nitrogen atoms attack the carbonyl groups of the keto-ester, leading to the formation of the heterocyclic ring system. The reaction's progress can be monitored by techniques like thin-layer chromatography (TLC) until the starting phenylhydrazine is consumed. uniba.it
Table 1: Synthesis of Tetrahydropyridazine Derivative
| Reactant 1 | Reactant 2 | Solvent | Condition | Product Class |
| This compound HCl | Carbetoxypiperidone | Absolute Ethanol | Reflux | Tetrahydropyridazine |
Synthesis of Pyrazole (B372694) Derivatives
Pyrazole scaffolds are prevalent in many pharmaceutically active compounds. nih.gov The classical synthesis of pyrazoles involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound. dergipark.org.trmdpi.com In this context, this compound acts as the hydrazine source.
The reaction with a 1,3-diketone can proceed in a suitable solvent, such as N,N-dimethylacetamide, often under acidic conditions. nih.gov The mechanism involves the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The reaction between an unsymmetrical 1,3-diketone and this compound can potentially lead to two regioisomeric pyrazole products. However, reaction conditions can be optimized to favor the formation of a single, desired isomer with high regioselectivity. nih.gov
Table 2: General Synthesis of Pyrazole Derivatives
| Reactant 1 | Reactant 2 | General Conditions | Product Class |
| This compound | 1,3-Dicarbonyl Compound | Acidic medium, various solvents (e.g., ethanol, DMA) | Pyrazole |
Formation of 1,2,4-Triazole Derivatives
1,2,4-Triazoles are another class of heterocyclic compounds with a broad range of biological activities. researchgate.net Several synthetic routes to this scaffold utilize hydrazine derivatives. scispace.comorganic-chemistry.org this compound can be employed in these syntheses, such as in the Pellizzari or Einhorn-Brunner reactions.
Pellizzari Reaction: This method involves the reaction of an acylhydrazide with an amide. researchgate.net this compound would first be acylated to form an N-acyl-N'-(4-benzyloxyphenyl)hydrazine, which would then be heated with an appropriate amide to form the 3,5-disubstituted-1,2,4-triazole.
Einhorn-Brunner Reaction: This reaction involves the condensation of a hydrazine with diacylamines in the presence of a weak acid. researchgate.net this compound can react with N,N-diacylamines to yield N-substituted 1,2,4-triazoles.
Other Methods: A straightforward approach involves heating a hydrazine with formamide, which can serve as a source for the remaining carbon atom of the triazole ring, often facilitated by microwave irradiation. organic-chemistry.org
Table 3: Synthetic Routes to 1,2,4-Triazoles using a Hydrazine Source
| Synthetic Method | Key Reactants | Product |
| Pellizzari Reaction | Acylhydrazide, Amide | Substituted 1,2,4-Triazole |
| Einhorn-Brunner Reaction | Hydrazine, Diacylamine | Substituted 1,2,4-Triazole |
| From Formamide | Hydrazine, Formamide | Substituted 1,2,4-Triazole |
Indole-Benzimidazole Derivatives
The synthesis of hybrid molecules containing both indole and benzimidazole (B57391) moieties is an area of interest in medicinal chemistry. nih.govnih.gov While a direct one-pot reaction is uncommon, this compound is a classic reagent for the Fischer indole synthesis, which can be a key step in creating an indole-benzimidazole derivative.
A plausible synthetic pathway involves:
Fischer Indole Synthesis: Reacting this compound with a suitable ketone or aldehyde (e.g., a keto-acid or keto-ester) under acidic conditions to construct a 5-benzyloxyindole (B140440) core.
Functionalization and Cyclization: The resulting indole intermediate, which contains a carboxylic acid or a related functional group, is then condensed with an o-phenylenediamine (B120857) derivative. This acid-catalyzed condensation and subsequent cyclization yield the final indole-benzimidazole fused or linked system. nih.govencyclopedia.pub
This multi-step approach allows for the strategic construction of complex heterocyclic systems where the this compound is the foundational precursor for the indole part of the molecule. nih.gov
Quinazolines and Beta-Lactams
Quinazolines: Quinazolines are bicyclic heterocycles composed of a benzene ring fused to a pyrimidine (B1678525) ring. openmedicinalchemistryjournal.com Common syntheses often involve the cyclization of 2-aminobenzoyl compounds (like 2-aminobenzophenones or 2-aminobenzylamines) with a one-carbon source, such as an aldehyde or orthoester. nih.govorganic-chemistry.org The direct involvement of this compound in the main cyclization step is not typical. However, its utility in multi-step syntheses makes it a potential precursor for creating a substituted 2-aminobenzoyl derivative that could then be cyclized to a quinazoline (B50416). For example, it could be used to construct a complex substituent on a phenyl ring that is later elaborated into the required amino and carbonyl functionalities for quinazoline synthesis.
Beta-Lactams: Beta-lactams (azetidin-2-ones) are four-membered heterocyclic rings famous for their presence in penicillin and related antibiotics. The most common method for their synthesis is the Staudinger synthesis, which is a [2+2] cycloaddition between a ketene (B1206846) and an imine. There is no prominent documentation for the direct use of this compound in the synthesis of beta-lactams. Theoretically, a derivative of this compound could be used to form a substituted imine, which would then be reacted with a ketene. However, this is not a standard application for this reagent.
Derivatization and Functional Group Interconversions
Acylation of Terminal Nitrogen
The hydrazine functional group in this compound contains two nitrogen atoms, with the terminal -NH2 group being more nucleophilic and readily undergoing reactions like acylation. nih.gov This reaction is a common method for preparing acylhydrazides, which are themselves versatile intermediates.
The acylation is typically carried out by reacting this compound with an acylating agent, such as an acyl chloride or an acid anhydride. The reaction is often performed in the presence of a non-nucleophilic base, like pyridine (B92270) or triethylamine, which serves to neutralize the acidic byproduct (e.g., HCl) that is formed. google.com The reaction results in the formation of a stable N-acyl-N'-(4-benzyloxyphenyl)hydrazine. These acylated derivatives can be used in subsequent reactions, such as the Pellizzari synthesis of 1,2,4-triazoles.
Table 4: General Acylation of this compound
| Reactant 1 | Acylating Agent | Base (Example) | Product |
| This compound | Acyl Chloride (R-COCl) | Pyridine | N-Acyl-N'-(4-benzyloxyphenyl)hydrazine |
| This compound | Acid Anhydride ((RCO)2O) | Pyridine | N-Acyl-N'-(4-benzyloxyphenyl)hydrazine |
Reactions with Ethyl Oxalyl Chloride
The reaction of this compound with ethyl oxalyl chloride serves as a method for introducing a glyoxylate (B1226380) functionality onto the hydrazine nitrogen. This acylation reaction typically proceeds by the nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic carbonyl carbon of the acyl chloride. The presence of a non-nucleophilic base is often required to scavenge the hydrochloric acid byproduct. The resulting product, ethyl 2-(2-(4-(benzyloxy)phenyl)hydrazinyl)-2-oxoacetate, is a more complex building block that can be used in further synthetic transformations, such as the construction of various heterocyclic systems. For instance, similar hydrazide structures are precursors for pyrazole derivatives. researchgate.netmdpi.com
The general transformation is detailed in the table below.
| Reactant 1 | Reactant 2 | Typical Conditions | Product |
| This compound | Ethyl Oxalyl Chloride | Anhydrous aprotic solvent (e.g., CH₂Cl₂, THF), Tertiary amine base (e.g., Et₃N), 0 °C to room temperature. patsnap.com | Ethyl 2-(2-(4-(benzyloxy)phenyl)hydrazinyl)-2-oxoacetate |
| Structure | Structure | Structure | |
This table represents a generalized reaction scheme based on the reactivity of hydrazines with acyl chlorides.
Synthesis of Functionalized Verdazyls
This compound is a valuable starting material for the synthesis of functionalized verdazyl radicals. Verdazyls are a class of stable organic radicals with applications in materials science and as spin labels. rsc.orgresearchgate.net The synthesis is a multi-step process that leverages the reactivity of the hydrazine group to build the characteristic tetrazinane ring of the verdazyl precursor. rsc.orgscholaris.ca
The typical synthetic sequence is as follows:
Hydrazone Formation: this compound is condensed with an aldehyde (e.g., benzaldehyde) to form the corresponding hydrazone.
Formazan (B1609692) Synthesis: The hydrazone is then reacted with a diazonium salt, which can be generated from another aromatic amine, to produce a formazan. This step couples the two aromatic moieties through a nitrogen-rich chain.
Cyclization: The formazan is cyclized with an aldehyde, typically formaldehyde (B43269) or paraformaldehyde, in the presence of a base. This forms the 1,2,3,4-tetrahydro-1,2,4,5-tetrazine (leucoverdazyl) ring system.
Oxidation: The final step is the oxidation of the leucoverdazyl to the corresponding verdazyl radical. This can be achieved with mild oxidizing agents like 1,4-benzoquinone (B44022) or even atmospheric oxygen. scholaris.ca
| Step | Reactants | Key Reagents/Conditions | Intermediate/Product |
| 1 | This compound, Benzaldehyde (B42025) | Acid catalyst (e.g., acetic acid), Reflux | 1-Benzylidene-2-(4-(benzyloxy)phenyl)hydrazine (Hydrazone) |
| 2 | Hydrazone from Step 1, Aniline | NaNO₂, HCl (to form diazonium salt), Coupling reaction | 1-(4-(Benzyloxy)phenyl)-3,5-diphenylformazan (Formazan) |
| 3 | Formazan from Step 2 | Formaldehyde, Base | 1-(4-(Benzyloxy)phenyl)-3,5-diphenyl-1,2,3,4-tetrahydro-1,2,4,5-tetrazine (Leucoverdazyl) |
| 4 | Leucoverdazyl from Step 3 | 1,4-Benzoquinone or air | 1-(4-(Benzyloxy)phenyl)-3,5-diphenyl-6H-tetrazin-1-ium-2-yl (Verdazyl Radical) |
This table outlines a representative synthesis of a verdazyl radical starting from this compound.
Application as a Key Intermediate in Total Synthesis
The structural features of this compound make it an important intermediate in the total synthesis of complex molecules, particularly those containing an indole nucleus.
Integration into Multi-Step Synthesis of Complex Natural Products
A prime example of the application of this compound is in the synthesis of the selective estrogen receptor modulator (SERM), Bazedoxifene. patsnap.comgoogle.com While Bazedoxifene itself is a synthetic pharmaceutical, its synthesis showcases a powerful strategy used for constructing complex, natural product-like scaffolds. researchgate.net The core of this application lies in the Fischer indole synthesis, a classic and robust method for forming indoles from phenylhydrazines and carbonyl compounds. wikipedia.org
In the synthesis of Bazedoxifene, this compound hydrochloride is reacted with 4-benzyloxy propiophenone. google.com This reaction is typically catalyzed by a Brønsted or Lewis acid. google.comwikipedia.org The process involves the in-situ formation of a hydrazone, which then undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement, followed by the elimination of ammonia to yield the aromatic indole ring. wikipedia.org This one-step process efficiently constructs the highly substituted indole core of the target molecule, 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole, which is a key intermediate for Bazedoxifene. google.com The benzyl ether protecting groups are carried through the synthesis and can be removed in a later step to reveal the phenolic hydroxyl groups present in the final Bazedoxifene structure. chemicalbook.com
The integration of this compound into this multi-step synthesis highlights its role in providing a significant portion of the final molecular framework in a single, efficient transformation. This strategy is widely applicable to the synthesis of numerous indole alkaloids and other complex natural products. researchgate.netthermofisher.com
| Synthetic Stage | Reactants | Key Reagents/Conditions | Product/Intermediate |
| Fischer Indole Synthesis | This compound hydrochloride, 4-Benzyloxy propiophenone | Lewis or Brønsted acid (e.g., ZnCl₂, PPA), Polar organic solvent, Heat. google.comwikipedia.org | 5-Benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole |
| Deprotection (Final Steps) | Bazedoxifene precursor with benzyl groups | Palladium on carbon (Pd/C), H₂ gas. chemicalbook.com | Bazedoxifene |
This table illustrates the key synthetic step involving this compound in the total synthesis of Bazedoxifene.
Computational and Theoretical Studies
Quantum-Chemical Investigations of Reaction Mechanisms and Pathways
Quantum-chemical methods provide profound insights into the complex, multi-step mechanism of reactions involving 4-Benzyloxyphenylhydrazine and its derivatives. The Fischer indole (B1671886) synthesis, a cornerstone reaction for this class of compounds, is a prime example where these theoretical tools have been applied to elucidate the intricate sequence of events at a molecular level.
The generally accepted mechanism proceeds through several key stages:
Initial condensation of the phenylhydrazine (B124118) with a ketone or aldehyde to form a phenylhydrazone. wikipedia.orgnumberanalytics.com
Tautomerization of the phenylhydrazone to its corresponding enamine or 'ene-hydrazine' isomer. wikipedia.orgnumberanalytics.com
A crucial, acid-catalyzed researchgate.netresearchgate.net-sigmatropic rearrangement (a specific type of diaza-Cope rearrangement). wikipedia.org
Subsequent cyclization and elimination of an ammonia (B1221849) molecule to yield the final aromatic indole ring. wikipedia.org
Early computational work, utilizing methods based on perturbation theory within the self-consistent-field (SCF) MO LCAO framework, provided a quantum-chemical interpretation for the rearrangement of substituted arylhydrazones. These studies concluded that a concerted researchgate.netresearchgate.net-sigmatropic shift is the preferred pathway for the critical C-C bond-forming step. osti.gov
More recent and advanced computational studies, notably by the research groups of Houk and Garg, have employed high-level quantum mechanical methods such as second-order Møller-Plesset perturbation theory (MP2) and complete basis set (CBS) methods to explore the reaction landscape in greater detail. nih.govacs.org A significant finding from these investigations is the identification of competing reaction pathways that can lead to the failure of the Fischer indolization. nih.govacs.org Specifically, calculations have shown that certain substituents on the carbonyl partner can divert the reaction away from the desired researchgate.netresearchgate.net-sigmatropic rearrangement and towards a heterolytic N-N bond cleavage, which ultimately prevents indole formation. nih.govacs.org
These computational investigations have been instrumental in explaining why certain Fischer indolizations fail, particularly when attempting to synthesize C3 N-substituted indoles. acs.org The theoretical models reveal that the electronic nature of substituents plays a pivotal role in dictating the outcome of the reaction. nih.gov
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) has become an indispensable tool for investigating the electronic structure and predicting the reactivity of molecules like this compound. researchgate.net DFT calculations allow researchers to model the distribution of electrons within the molecule and compute key electronic properties that govern its chemical behavior. x-mol.comresearchgate.net
In the context of the Fischer indole synthesis, DFT studies have been used to evaluate the energetics of various intermediates and transition states along the reaction pathway. x-mol.com These calculations help in understanding how substituents, such as the benzyloxy group, influence the reactivity of the phenylhydrazine moiety. For instance, theoretical calculations on polymers containing phenylhydrazine units have used DFT to determine frontier molecular orbitals (HOMO and LUMO) and other global quantum descriptors like electronegativity and chemical hardness to predict reactivity. nih.gov
A critical insight from DFT studies on the Fischer indole synthesis is the importance of selecting the appropriate functional. Research has shown that the widely used B3LYP functional can sometimes fail to accurately describe the concerted nature of the acid-promoted researchgate.netresearchgate.net-sigmatropic rearrangement. nih.govacs.org In contrast, other functionals, such as M06-2X, often provide results that are in better agreement with higher-level calculations and experimental observations. nih.govx-mol.com This highlights the necessity of careful benchmarking when applying DFT to complex reaction mechanisms.
The table below summarizes a comparison of different computational methods used in studying the key rearrangement step in a model Fischer indole synthesis, demonstrating the variance in predicted activation energies.
| Method/Basis Set | Activation Energy (kcal/mol) | Reference |
| CBS-QB3 | 29.5 | nih.gov |
| M06-2X/6-31G(d) | 30.7 | nih.gov |
| SCS-MP2/6-31G(d) | 31.7 | nih.gov |
| B3LYP/6-31G(d) | 39.0 | nih.gov |
This data represents a model parent reaction and illustrates the methodological dependency of the results.
DFT is also employed to understand the catalytic mechanisms in related reactions. For example, in the synthesis of pyrazoles from substituted phenylhydrazines, DFT methods have been used to elucidate the role of the catalyst by identifying potential hydrogen bonding sites and their influence on the reaction mechanism. researchgate.net
Kinetic Studies of Reactions Involving this compound and Its Derivatives
Computational methods provide a powerful avenue for conducting kinetic studies, allowing for the determination of activation energies and reaction rate constants that govern the speed of chemical transformations. osti.gov For reactions involving this compound and its derivatives, theoretical calculations can explain and predict how reaction conditions and molecular structure influence the reaction kinetics.
Early studies on the thermal and acid-catalyzed indolization of substituted cyclohexanone (B45756) arylhydrazones combined experimental spectrophotometric analysis with quantum-chemical calculations. The results showed a satisfactory agreement between the experimental kinetic data and the calculated values, supporting the proposed reaction mechanisms. osti.gov
More recent DFT studies have successfully calculated the activation barriers for key steps in the Fischer indole synthesis, which directly relate to the reaction kinetics. x-mol.com By comparing the activation energies for competing pathways, researchers can predict which reaction will be kinetically favored. It has been demonstrated that the experimentally observed products consistently arise from the pathways with the lowest computationally determined activation barriers. x-mol.com For example, a kinetic model for a Fischer indole synthesis under continuous flow conditions used COMSOL simulation to determine the activation energies for the formation of different products, illustrating how temperature can be optimized to favor the desired product. nih.gov
The table below presents computationally determined activation energies for the reduction of Np(VI) by various hydrazine (B178648) derivatives, including the structurally related benzylhydrazine, highlighting the significant impact of the substituent on the reaction kinetics. rsc.org
| Hydrazine Derivative | Activation Energy (Ea, kJ/mol) | Reference |
| Phenylhydrazine | 49.4 | rsc.org |
| Benzylhydrazine | 58.6 | rsc.org |
| Hydrazine | 75.3 | rsc.org |
| Carbohydrazide | 85.0 | rsc.org |
These values are for a specific redox reaction but serve to illustrate the substituent effect on activation energy, a key parameter in kinetic studies.
Furthermore, automated computational tools have been developed to analyze experimental data and identify the most probable kinetic model from a network of possible reactions, estimating kinetic parameters like rate constants and activation energies with high accuracy. nih.gov Such approaches are invaluable for optimizing complex synthetic processes involving intermediates derived from this compound.
Prediction of Product Distributions and Stereoselectivity
A significant application of computational chemistry in the study of this compound reactions is the prediction of product distribution and stereoselectivity. This is particularly crucial in the Fischer indole synthesis, where the use of unsymmetrical ketones can lead to the formation of different regioisomers.
DFT calculations have proven to be exceptionally effective at explaining and predicting the regioselectivity of the Fischer indole synthesis. researchgate.netx-mol.comnih.gov By computing the activation energy barriers for all plausible researchgate.netresearchgate.net-sigmatropic rearrangement transition states, researchers can determine the kinetically favored pathway. The major product observed experimentally is almost always the one formed via the lowest-energy transition state. x-mol.com
For example, a computational study on the synthesis of a selective androgen receptor modulator explained why only one of two possible indole regioisomers was formed. nih.gov The calculations revealed that the transition state leading to the unobserved isomer was significantly destabilized by an electron-withdrawing substituent, making that pathway energetically inaccessible. nih.gov This predictive power allows for the rational design of substrates to favor the formation of a specific, desired product.
Computational studies have also been used to understand "abnormal" Fischer indole reactions, where cyclization occurs at a substituted position on the phenyl ring, contrary to typical outcomes. nih.gov Theoretical analysis of the competing transition states can rationalize such unexpected regiochemical results.
Beyond regioselectivity, computational methods are vital for understanding enantioselectivity. In a catalytic, enantioselective version of the Fischer indole synthesis, dynamic kinetic resolution was employed to produce a single enantiomer of the product. chemistryviews.org The success of this method relies on the catalyst creating a scenario where one enantiomer of the hydrazone intermediate reacts much more rapidly than the other. The difference in reaction rates, which is the origin of the enantioselectivity, can be quantified and understood through kinetic modeling and transition state analysis. chemistryviews.org
Emerging Research Directions
Development of Novel Catalytic Methods for Hydrazine (B178648) and Hydrazone Transformations
The transformation of hydrazines into hydrazones is a fundamental reaction in organic chemistry, and recent research has focused on developing more effective catalytic methods. Hydrazones derived from 4-Benzyloxyphenylhydrazine are valuable intermediates, and improving their synthesis is a key research goal.
Novel catalytic approaches are moving away from classical acid catalysis to more sophisticated systems that offer higher yields and milder reaction conditions. mdpi.com One promising area is the use of acceptorless dehydrogenative coupling, which directly combines arylhydrazines with alcohols to form arylhydrazones, completely avoiding N-alkylated byproducts. organic-chemistry.org Other modern methods include the use of ionic liquids like [Et3NH][HSO4] as efficient and recyclable catalysts for solvent-free hydrazone synthesis, achieving excellent yields (90-98%). rsc.org Lewis acids, such as Cerium(III) chloride heptahydrate (CeCl₃·7H₂O), have also been employed as effective catalysts for the preparation of hydrazones from ketones and hydrazine hydrochlorides. mdpi.com Additionally, transition-metal-free approaches, such as iodine-mediated diazenylation under basic aerobic conditions, are being explored. organic-chemistry.org
| Catalyst System | Reactants | Transformation | Key Advantages | Reference(s) |
| Acceptorless Dehydrogenative Coupling | Arylhydrazine, Alcohol | Hydrazone Synthesis | High selectivity, no N-alkylated byproducts. | organic-chemistry.org |
| [Et3NH][HSO4] (Ionic Liquid) | Hydrazine Hydrate (B1144303), Aldehydes | Hydrazone Synthesis | Solvent-free, high yields (90-98%), catalyst recyclability. | rsc.org |
| CeCl₃·7H₂O | Hydrazine Hydrochloride, Ketone | Hydrazone Synthesis | Effective Lewis acid catalysis for challenging substrates. | mdpi.com |
| Iodine / Base / Air (or Blue LED) | Arylhydrazine Hydrochloride, Active Methylene (B1212753) Compound | Diazenylation | Transition-metal-free, can be light-induced. | organic-chemistry.org |
| Ferric Chloride Hexahydrate | Azide, N,N-dimethylhydrazine | Hydrazone Synthesis | Catalytic conversion of azides to hydrazones. | organic-chemistry.org |
Exploration of C-H Functionalization Strategies with this compound
Carbon-hydrogen (C-H) functionalization is a powerful tool in modern organic synthesis that allows for the direct conversion of C-H bonds into C-C, C-N, or C-O bonds, streamlining synthetic routes. sigmaaldrich.com In the context of this compound, the hydrazine moiety can act as a directing group, enabling selective functionalization at the ortho-position of the phenyl ring. sigmaaldrich.com This strategy offers a highly efficient way to build molecular complexity.
A notable example is the Rhodium(III)-catalyzed coupling of phenylhydrazines with 1-alkynylcyclobutanols. rsc.org In this reaction, the hydrazine group directs the C-H activation, leading to a [4+1] annulation to form 1H-indazoles. rsc.org This method represents a new pathway for synthesizing diverse indazole derivatives under mild conditions. rsc.org The exploration of such C-H activation strategies is a frontier in synthetic chemistry, promising to make previously inaccessible molecular architectures achievable. mt.comnih.gov The general mechanisms for metal-catalyzed C-H activation often involve processes like oxidative addition or σ-bond metathesis. mt.comscielo.br
Advanced Applications in Diverse Heterocyclic Systems
This compound is a key precursor for the synthesis of a wide variety of heterocyclic compounds, which are central to medicinal chemistry and materials science. numberanalytics.com The Fischer indole (B1671886) synthesis is a classic application, where this compound reacts with ketones or aldehydes to form indole rings.
Recent research has expanded its use to create more complex and diverse heterocyclic frameworks. For instance, it is used as an intermediate in the synthesis of bazedoxifene, a selective estrogen receptor modulator. google.com A patented process describes the reaction of this compound hydrochloride with 4-benzyloxy propiophenone (B1677668) in the presence of a catalyst like aluminum chloride or acetic acid to produce 5-Benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole with high yields (83-94%). google.com Furthermore, research has demonstrated its use in synthesizing 1,4-benzoxazine derivatives. researchgate.net The development of Rh(III)-catalyzed C-H functionalization has also opened a new route to 1H-indazoles from phenylhydrazines. rsc.org
| Heterocyclic System | Precursors | Reaction Type | Catalyst/Conditions | Resulting Compound | Reference(s) |
| Indole | This compound HCl, 4-Benzyloxy propiophenone | Fischer Indole Synthesis | Ethanol (B145695), Reflux (75-80°C), Acetic Acid | 5-Benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole | google.com |
| 1H-Indazole | Phenylhydrazines, 1-Alkynylcyclobutanols | C-H Functionalization / [4+1] Annulation | Rh(III) catalyst | Substituted 1H-indazoles | rsc.org |
| 1,4-Benzoxazine-2,3-dione | o-Benzyloxyphenylhydrazine hydrochloride | Acylation, Cyclization | Ethyl oxalyl chloride, Hydrogenation | 4-Acylamido-1,4-benzoxazine-2,3-diones | researchgate.net |
Sustainable and Green Synthesis Approaches for this compound Derivatives
In line with the principles of green chemistry, there is a significant push towards developing sustainable methods for synthesizing chemical compounds and their derivatives. chemmethod.com This includes the use of environmentally benign solvents, reducing waste, and employing energy-efficient processes. rsc.orgchemmethod.com
For the synthesis of derivatives of this compound, such as hydrazones, green approaches include performing reactions in water or under solvent-free conditions. rsc.orgorganic-chemistry.org Microwave-assisted synthesis has emerged as a powerful technique, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. chemmethod.com For example, the synthesis of Schiff bases from 4-hydroxybenzoic acid hydrazide and aldehydes was achieved in minutes using microwave irradiation in water. chemmethod.com Another sustainable approach is the development of catalyst systems that can be easily recovered and reused, such as the ionic liquid [Et3NH][HSO4]. rsc.org In 2021, a leading chemical manufacturer reported the successful implementation of a new, more sustainable synthesis route for this compound Hydrochloride itself, focusing on waste reduction and improved efficiency. datainsightsmarket.com
Integration with Automated Synthesis and Flow Chemistry
Automated synthesis and flow chemistry are transforming chemical manufacturing, particularly in the pharmaceutical industry. vapourtec.comsioc-journal.cn Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch, offers numerous advantages, including enhanced safety, better reaction control, improved scalability, and the potential for automation. amt.ukmdpi.com
While specific examples detailing the integration of this compound with these technologies are emerging, the principles are broadly applicable. The synthesis of its derivatives, often involving exothermic reactions or the use of hazardous reagents, is well-suited for the controlled environment of a flow reactor. amt.uk Flow chemistry can be applied to many of the reaction types discussed, such as hydrogenations, nitrations, and the synthesis of heterocyclic compounds. sioc-journal.cnamt.uk The combination of flow chemistry with automation can create powerful high-throughput systems for discovering new derivatives and optimizing reaction conditions, accelerating the development of new drug candidates and materials. vapourtec.com
Q & A
Q. What is the standard synthetic route for 4-Benzyloxyphenylhydrazine hydrochloride, and how can reaction conditions be optimized for higher yields?
The synthesis involves diazotization of 4-benzyloxyaniline hydrochloride followed by reduction with stannous chloride. Key steps include:
- Diazotization : React 4-benzyloxyaniline hydrochloride with sodium nitrite in an acidic, ice-cooled mixture (-10°C) to form the diazonium salt .
- Reduction : Add stannous chloride in HCl to precipitate this compound hydrochloride.
- Purification : Crystallize from ethanol/water for a yield of ~79% .
Optimization : Adjust reaction temperature (-8°C to 10°C), control stirring duration (1–2 hours), and use acid-washed charcoal for impurity removal .
Q. What safety protocols are critical when handling this compound hydrochloride?
Q. How can researchers verify the purity of synthesized this compound hydrochloride?
- Melting Point Analysis : The hydrochloride form has a reported melting point of 185–189°C .
- Chromatography : Use HPLC or TLC with UV detection to assess impurities.
- Elemental Analysis : Confirm C, H, N, and Cl content against theoretical values .
Advanced Research Questions
Q. What advanced spectroscopic techniques resolve structural ambiguities in this compound derivatives?
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks, as demonstrated for related hydrazide derivatives .
- NMR Spectroscopy : Use - and -NMR to confirm hydrazine proton environments and aryl substituent positions .
- Mass Spectrometry : High-resolution MS (Exact Mass: ~220–278 g/mol) validates molecular composition .
Q. How do electronic effects of substituents on the benzyl ring influence the reactivity of this compound in condensation reactions?
- Electron-Donating Groups (e.g., -OCH) : Stabilize intermediates in Schiff base formation, enhancing reaction rates .
- Steric Effects : Bulky substituents (e.g., -CF) may reduce accessibility of the hydrazine group for nucleophilic attacks .
- Case Study : Substituted benzaldehyde derivatives (e.g., 4-nitrobenzaldehyde) show varied condensation efficiency due to electronic modulation .
Q. What strategies address contradictions in reported biological activities of this compound derivatives?
- Data Validation : Replicate assays under standardized conditions (pH, temperature) to isolate compound-specific effects .
- Structure-Activity Relationships (SAR) : Compare derivatives with modified substituents (e.g., halogen vs. methoxy groups) to identify key pharmacophores .
- Control Experiments : Test for metal chelation (e.g., vanadium complexes) that may alter bioactivity profiles .
Q. How can computational modeling guide the design of this compound-based ligands for metal coordination?
- DFT Calculations : Predict binding affinities by analyzing frontier molecular orbitals (HOMO/LUMO) and charge distribution .
- Molecular Docking : Simulate interactions with metalloenzyme active sites (e.g., oxidoreductases) to optimize ligand geometry .
Methodological Considerations
Q. What solvent systems are optimal for recrystallizing this compound derivatives?
- Polar Protic Solvents : Ethanol/water mixtures (e.g., 800 ml hot water in 3L ethanol) effectively purify the hydrochloride salt .
- Non-Polar Alternatives : Chloroform efficiently extracts the free base form after alkaline treatment .
Q. How should researchers troubleshoot low yields in large-scale syntheses of this compound?
- Scale-Up Adjustments : Ensure efficient cooling during exothermic steps (diazotization) to prevent side reactions.
- Catalyst Optimization : Test alternative reducing agents (e.g., NaBH) instead of SnCl for eco-friendly protocols .
Q. What are the ethical guidelines for using this compound in pharmacological studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
